Raluridine
Overview
Description
Raluridine is a synthetic nucleoside analog that has been investigated for its potential use in the treatment of HIV infections.
Mechanism of Action
Target of Action
Raluridine is a small molecule drug that has been used in trials studying the treatment of HIV Infections . The primary target of this compound is Reverse Transcriptase (RT) . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a process known as reverse transcription. It is crucial in the life cycle of retroviruses such as HIV.
Mode of Action
This compound acts as a Reverse Transcriptase inhibitor . By inhibiting this enzyme, this compound prevents the conversion of viral RNA into DNA, a necessary step for the virus to replicate within the host cell. This action disrupts the viral replication process, helping to control the spread of the virus within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the Reverse Transcriptase enzyme. By preventing the conversion of viral RNA into DNA, this compound disrupts the replication of the virus, which can help to control the spread of the virus within the body .
Biochemical Analysis
Biochemical Properties
Raluridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on inhibition of DNA synthesis and induction of apoptosis .
Cellular Effects
The specific cellular effects of this compound are not fully annotated yet . It has been used in trials studying the treatment of HIV Infections , suggesting that it may have an impact on viral replication or immune response.
Molecular Mechanism
As a purine nucleoside analog, it is likely that this compound interferes with DNA synthesis, potentially by incorporating into the growing DNA chain during replication and causing premature termination .
Dosage Effects in Animal Models
There is currently no available data on the effects of this compound at different dosages in animal models . Such studies would be essential to understand the therapeutic window of this compound and to identify any potential toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Raluridine can be synthesized through a multi-step process involving the modification of a pyrimidine base and the subsequent attachment of a ribose sugar. The synthetic route typically involves the following steps:
Halogenation: Introduction of halogen atoms to the pyrimidine base.
Glycosylation: Attachment of the ribose sugar to the halogenated pyrimidine base.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps, such as crystallization or chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Raluridine undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the compound to its reduced form.
Substitution: Replacement of functional groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a research tool in molecular biology.
Medicine: Explored as a potential antiviral agent for the treatment of HIV infections. .
Industry: Potential applications in the pharmaceutical industry for the development of new antiviral drugs.
Comparison with Similar Compounds
Similar Compounds
Raluridine is similar to other nucleoside analogs, such as:
Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV.
Didanosine (ddI): A nucleoside analog that inhibits HIV replication.
Stavudine (d4T): A nucleoside analog with antiviral properties
Uniqueness
This compound is unique in its specific chemical structure and its mechanism of action. Unlike some other nucleoside analogs, this compound has a distinct pyrimidine base and a ribose sugar lacking hydroxyl groups at positions 2 and 3. This structural uniqueness contributes to its specific binding affinity and inhibitory activity against RNA-directed DNA polymerase .
Properties
IUPAC Name |
5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDSZYIGHLONN-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152541 | |
Record name | Raluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119644-22-3 | |
Record name | 935U83 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119644-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raluridine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119644223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raluridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12894 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65NWY2K0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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